molecular formula C19H17N5O2S B2796314 N-(4-ETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1359004-45-7

N-(4-ETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2796314
CAS No.: 1359004-45-7
M. Wt: 379.44
InChI Key: MAZIQTRSHXDBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class, characterized by a fused triazole-quinoxaline core. Such derivatives are studied for cytotoxic and topoisomerase II (TopoII) inhibitory activities, as seen in related analogs .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-26-14-9-7-13(8-10-14)21-17(25)11-27-19-18-23-20-12-24(18)16-6-4-3-5-15(16)22-19/h3-10,12H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZIQTRSHXDBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves the reaction of 4-chloroquinoxaline with 1,2,4-triazole in the presence of a base to form the triazoloquinoxaline core. This intermediate is then reacted with 4-ethoxyphenylacetyl chloride in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds based on this scaffold have shown to act as inhibitors of topoisomerase II and DNA intercalators, which are crucial for cancer cell proliferation. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating pathways involving Bcl-2 and caspases .
  • Case Studies : Ezzat et al. developed potent A2B adenosine receptor antagonists using this scaffold that displayed low-micromolar cytotoxicity against triple-negative breast adenocarcinoma cells (MDA-MB-231) . El-Adl et al. reported anti-proliferative activities against various cancer cell lines including HepG2 and MCF-7, highlighting the potential of these compounds as therapeutic agents .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties:

  • Antibacterial Studies : Several studies have shown that triazoloquinoxaline derivatives possess activity against a range of bacterial strains, suggesting their potential as new antibacterial agents .
  • Antifungal Properties : The antifungal activity of these compounds has been documented in literature, indicating their effectiveness against common fungal pathogens .

Antiviral Activity

Recent investigations have suggested that derivatives of the triazoloquinoxaline structure may exhibit antiviral properties:

  • Mechanism : These compounds potentially interfere with viral replication processes or modulate host immune responses to enhance antiviral effects .

Synthetic Pathways

The synthesis of N-(4-ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide typically involves multi-step organic reactions:

  • Formation of Triazoloquinoxaline : Starting materials undergo cyclization reactions to form the triazoloquinoxaline core.
  • Substituent Introduction : The ethoxyphenyl group is introduced through electrophilic aromatic substitution or similar methods.
  • Final Modifications : Sulfanyl and acetamide functionalities are added to complete the synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Biological Activity References
N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide [1,2,4]Triazolo[4,3-a]quinoxaline Ethoxyphenyl, sulfanyl acetamide TopoII inhibition (predicted), DNA intercalation
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-[1,2,4]triazoloquinoxaline Fluorophenyl, bis-triazolo core Potent TopoII inhibition, G2/M arrest in Caco-2 cells
N-(4-Phenylthiazol-2-yl)-2-(4-((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11f) 1,2,3-Triazole + nitroquinoxaline Nitroquinoxaline, phenylthiazolyl Cytotoxicity (unspecified cell lines)
N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl) acetamide Quinoxalinedione Dioxoquinoxaline, phenoxyacetamide Cytotoxic evaluation (diarylamide Sorafenib analog)
N-(4-(acetylamino)phenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone Methylphenyl, acetylamino phenyl Structural data reported (activity unspecified)

Key Findings

Core Structure Impact: The [1,2,4]triazolo[4,3-a]quinoxaline core (target compound) enables DNA intercalation, while bis-triazolo derivatives (e.g., fluorophenyl analog in ) exhibit enhanced TopoII inhibition due to increased planar surface area and heterocyclic density.

Substituent Effects: Ethoxyphenyl vs. Sulfanyl Acetamide Linker: Common in all analogs, this group likely facilitates binding to enzymatic targets (e.g., TopoII) via sulfur-mediated hydrogen bonding or hydrophobic interactions .

Synthetic Routes: Click chemistry () and cyclization with oxalic acid () are prevalent methods for triazole and quinoxaline derivatives, respectively. The target compound’s synthesis likely involves similar Cu(I)-catalyzed azide-alkyne cycloaddition .

Pharmacological Profiles

  • TopoII Inhibition: The bis-triazolo analog () demonstrated superior TopoII inhibition and apoptosis induction compared to mono-triazolo compounds, suggesting that additional heterocycles amplify activity .
  • Cytotoxicity: Compound 11f () showed cytotoxicity via nitroquinoxaline, a known DNA damage inducer, while the target compound’s mechanism may rely more on enzyme inhibition .

Biological Activity

N-(4-Ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfany}acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Weight 469.56 g/mol
Molecular Formula C26H23N5O2S
LogP 5.6533
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1
Polar Surface Area 59.782 Ų

The compound features a triazoloquinoxaline moiety and an ethoxyphenyl group, contributing to its diverse biological activities. Its sulfanyl linkage enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Antitumor Activity

Research indicates that N-(4-ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfany}acetamide exhibits significant antitumor activity. Molecular docking studies have shown that the compound can intercalate with DNA, potentially inhibiting tumor growth through mechanisms involving DNA damage and apoptosis induction. For instance, studies have demonstrated its effectiveness against various cancer cell lines, suggesting a promising role in cancer therapy .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity. It shares structural similarities with other triazole derivatives known for their efficacy in managing epilepsy. Preliminary in vivo studies have indicated that this compound may modulate neurotransmitter systems involved in seizure activity, although further research is needed to fully elucidate its mechanism of action .

Antibacterial Activity

N-(4-ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfany}acetamide has shown antibacterial properties against several strains of bacteria. The presence of the quinoxaline structure is believed to enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Studies and Research Findings

  • In vitro Studies : A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the micromolar range, indicating potent antitumor effects.
  • In vivo Studies : Animal models treated with N-(4-ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfany}acetamide exhibited reduced tumor sizes compared to control groups. Histopathological analyses confirmed the induction of apoptosis in tumor tissues.
  • Mechanistic Insights : Molecular docking simulations suggest that the compound binds effectively to topoisomerase II and DNA polymerase enzymes, which are crucial for DNA replication and repair processes in cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-{[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio}acetic acid hydrazideTriazole and quinoxaline coreAnticonvulsant activity
6-Bromo-[1,2,4]triazolo[4,5-d]pyrimidineSimilar triazole structureAntitumor properties
3-Amino-[1,2,4]triazolo[5,1-c]benzothiazoleTriazole fused with benzothiazoleAntibacterial activity

Q & A

Q. What are the optimized synthetic routes for N-(4-ethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazoloquinoxaline core via cyclization of quinoxaline derivatives with triazole precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) in anhydrous tetrahydrofuran (THF) .
  • Step 3 : Acetamide coupling via nucleophilic substitution with N-(4-ethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) and catalyst (e.g., Pd(OAc)₂) .

Q. Key Optimization Factors :

  • Temperature : Excess heat (>100°C) may degrade sensitive functional groups (e.g., ethoxy substituents) .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity (>95%) before proceeding .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and ethoxyphenyl group orientation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.12) and detects side products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and stability under acidic/basic conditions .

Q. Data Interpretation Tips :

  • Overlapping peaks in NMR (e.g., aromatic protons) may require 2D experiments (COSY, HSQC) .
  • MS/MS fragmentation patterns distinguish isobaric impurities .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Q. Experimental Design :

  • Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications to the triazole or quinoxaline moieties impact bioactivity and selectivity?

  • Triazole Modifications :
    • Substitution at position 1 (e.g., methyl vs. hydrogen) alters steric hindrance, affecting target binding (e.g., 10-fold difference in PI3K inhibition) .
    • Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but reduce solubility .
  • Quinoxaline Modifications :
    • Oxo-group removal increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Q. Methodology :

  • Use molecular docking (AutoDock Vina) to predict binding modes before synthesizing analogs .
  • Compare SAR trends with structurally related triazoloquinoxalines (e.g., substituent effects on IC₅₀) .

Q. How can contradictory data on biological activity across studies be resolved?

Case Example : Discrepancies in reported IC₅₀ values for EGFR inhibition (e.g., 2 µM vs. 20 µM) may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters competition dynamics .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew dose-response curves .
  • Cell Line Variability : Genetic drift in HeLa subclones affects target expression levels .

Q. Resolution Strategies :

  • Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Re-synthesize batches under controlled conditions and share samples between labs for cross-validation .

Q. What computational approaches are effective for predicting metabolic pathways and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Metabolism : Cytochrome P450 (CYP3A4) liability due to ethoxyphenyl groups .
    • Toxicity : Ames test alerts for mutagenic triazole derivatives .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of protein-ligand complexes under physiological conditions .

Validation : Compare in silico predictions with in vitro hepatocyte clearance assays and micronucleus tests .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to determine binding pose and hydrogen-bonding interactions .
  • Challenges : Low solubility may require PEG-based crystallization screens .

Alternative : Use cryo-EM for membrane-bound targets (e.g., GPCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.